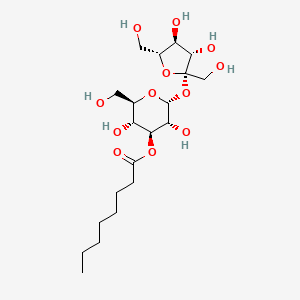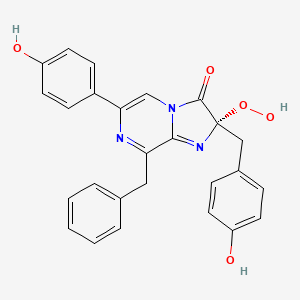![molecular formula C30H35N3O9P2 B10778113 N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU83876 is a small molecule compound with the chemical formula C₃₀H₃₅N₃O₉P₂. RU83876 has been studied for its interactions with the proto-oncogene tyrosine-protein kinase Src, a key player in cellular signaling pathways .
Preparation Methods
The synthetic routes and reaction conditions for RU83876 are not widely documented in the public domain. general methods for synthesizing dipeptides involve the condensation of two amino acids. This process typically requires the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent unwanted side reactions. Industrial production methods would likely involve optimization of these reactions for scale-up, including the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
RU83876, like other dipeptides, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RU83876 could lead to the formation of oxo derivatives, while reduction could yield hydro derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide interactions and binding affinities.
Mechanism of Action
RU83876 exerts its effects by binding to the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This binding involves the formation of a complex hydrogen-bond network within the phospho-tyrosine pocket of SH2 . The presence of hydrogen-bond acceptors is crucial for fragment binding and high-affinity binding of full-length inhibitors . This interaction inhibits the kinase activity of Src, which plays a role in cell growth and differentiation.
Comparison with Similar Compounds
RU83876 is unique in its specific binding to the SH2 domain of Src kinase. Similar compounds include other dipeptides and small molecule inhibitors that target the same or similar pathways. Some examples of similar compounds are:
Phospho-tyrosine mimics: These compounds are designed to replace phospho-tyrosine in peptide sequences and bind to SH2 domains.
Nonpeptidic inhibitors: These are small molecules that inhibit kinase activity without mimicking peptide sequences.
RU83876 stands out due to its specific binding characteristics and the formation of a stable hydrogen-bond network within the SH2 domain .
Properties
Molecular Formula |
C30H35N3O9P2 |
|---|---|
Molecular Weight |
643.6 g/mol |
IUPAC Name |
[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-phosphonophenyl]phosphonic acid |
InChI |
InChI=1S/C30H35N3O9P2/c1-20(34)31-26(17-22-12-15-27(43(37,38)39)28(18-22)44(40,41)42)29(35)32-25-9-5-6-16-33(30(25)36)19-21-10-13-24(14-11-21)23-7-3-2-4-8-23/h2-4,7-8,10-15,18,25-26H,5-6,9,16-17,19H2,1H3,(H,31,34)(H,32,35)(H2,37,38,39)(H2,40,41,42)/t25-,26-/m0/s1 |
InChI Key |
WCMLXBUNHNAMNH-UIOOFZCWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


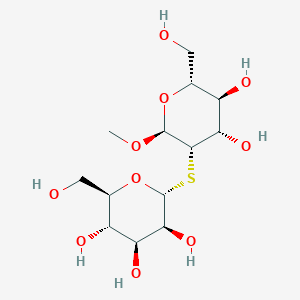
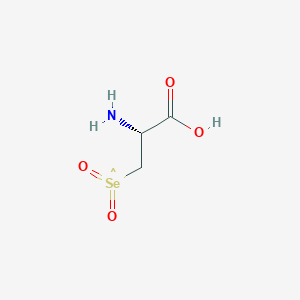

![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)
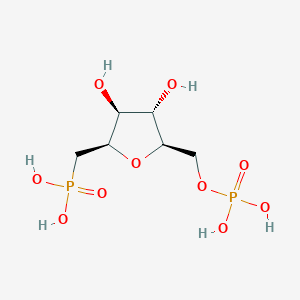
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
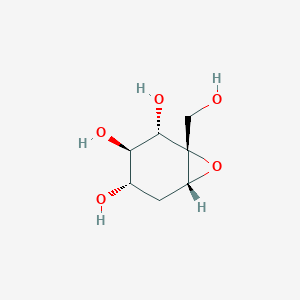
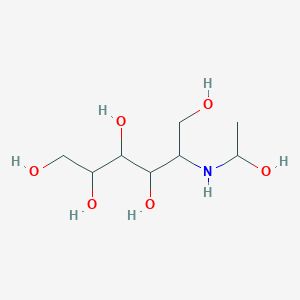
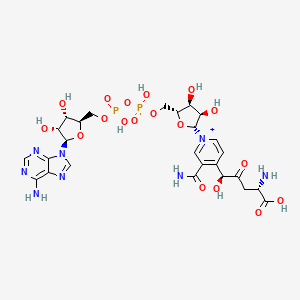
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
